molecular formula C9H10N4 B1269611 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 51884-11-8

5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B1269611
CAS RN: 51884-11-8
M. Wt: 174.2 g/mol
InChI Key: OFNBXLBLUCECGY-UHFFFAOYSA-N
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Description

The compound “5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine” belongs to a family of bioactive agents known as 5-aminopyrazole derivatives . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved the use of vanillin as the starting material, which was iodinated using Oxone® and potassium iodide in refluxing water .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray single crystal diffraction . Density functional theory (DFT) calculations have also been carried out to investigate electronic and spectral characteristics .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another example involves the iodination of vanillin and subsequent Suzuki-Miyaura reaction with para-methylphenylboronic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, a fluorescent chemosensor was synthesized for the detection of Cd2+ ion. The fluorescent probe showed high selectivity for Cd2+ in the presence of other metal ions .

Scientific Research Applications

Organic Synthesis

The compounds 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine and 3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine can be used in organic synthesis. For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide .

Alkylation

These compounds can undergo alkylation to form new compounds. For example, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was alkylated to 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions .

Reduction

The alkylated compound was reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .

Biological Activities

The 4,5-disubstituted-3-mercaptotriazolic nucleus is considered an important element in the synthesis and design of bioactive compounds, which are associated with numerous biological activities .

Antibacterial and Antifungal Activities

Some of these biological activities are antibacterial and antifungal .

Anti-HIV and Anti-inflammatory Activities

These compounds also show anti-HIV and anti-inflammatory activities .

Cycloaddition Reactions

The [3+2] cycloaddition reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide, which have not been extensively studied before, were investigated . These reactions play a crucial role in synthesizing complex organic molecules and have significant applications in drug discovery and materials science .

Regioselectivity and Stereoselectivity Studies

The study aimed to explore the mechanism and energetics of the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide and to gain a better understanding of the electronic factors that control the regioselectivity and stereoselectivity of the reaction .

Safety and Hazards

While specific safety and hazard information for “5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine” was not found, similar chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for compounds like “5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine” could involve their use in the detection of heavy metal ions , and their potential applications in cell biology for the non-invasive measurement of intracellular ion concentrations .

properties

IUPAC Name

5-(4-methylphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBXLBLUCECGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353645
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine

CAS RN

51884-11-8
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine
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